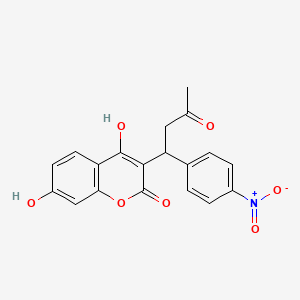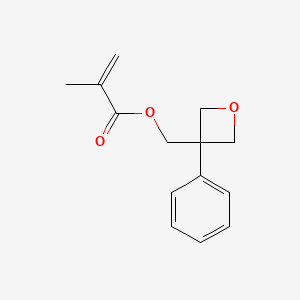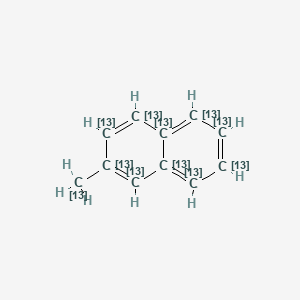![molecular formula C14H12O6S B564479 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate CAS No. 858187-19-6](/img/structure/B564479.png)
4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate” is a chemical compound with the molecular formula C14H12O6S . It is also known as resveratrol-4’-O-sulfate . The molecular weight of this compound is 308.31 g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C14H12O6S/c15-12-7-11 (8-13 (16)9-12)2-1-10-3-5-14 (6-4-10)20-21 (17,18)19/h1-9,15-16H, (H,17,18,19) . The Canonical SMILES representation is C1=CC (=CC=C1C=CC2=CC (=CC (=C2)O)O)OS (=O) (=O)O . Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm³ . The index of refraction is 1.659 . The molecule has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It has 4 rotatable bonds . The topological polar surface area is 112 Ų . The compound has a complexity of 437 .Wissenschaftliche Forschungsanwendungen
Hydrogen Sulfide in Plant Stress Tolerance
Research indicates that hydrogen sulfide (H₂S) plays a crucial role in plant stress tolerance, acting as a novel gaseous signal molecule. It influences seed germination, growth, development, and physiological processes, aiding plants in adapting to various stresses. This suggests a potential interest in studying similar compounds for their effects on plant biology and stress responses (Ahmed et al., 2021).
Sulfate Reduction in Environmental Applications
Dissimilatory sulfate reduction processes, mediated by sulfate-reducing bacteria (SRB), are used in the treatment of sulfate-containing wastewater. Understanding the mechanisms and applications of SRB can inform environmental management practices, including those related to compounds like the one , due to their involvement in sulfur cycling (Qian et al., 2019).
Sulfate Assimilation in Plants
The assimilation of sulfate into biological systems is crucial for creating essential sulfur-containing amino acids like cysteine. The regulation of sulfate assimilation has been extensively studied in various plants, offering insights into how similar processes might be manipulated or utilized in scientific research for enhancing nutritional profiles or stress tolerance (Kopriva, 2006).
Advanced Oxidation Processes
Persulfate-based advanced oxidation processes (AOPs) have been identified as viable alternatives to traditional treatments for degrading a wide range of organic pollutants, including those related to phenolic compounds. This area of research provides a foundation for understanding how compounds with sulfate groups might be broken down or utilized in pollution control (Lee et al., 2020).
Environmental Safety and Surfactants
The environmental impact and safety of surfactants, including those containing sulfate groups, have been comprehensively reviewed. This research is crucial for assessing the ecological implications of chemical compounds and their derivatives, guiding the development of environmentally friendly materials (Cowan-Ellsberry et al., 2014).
Hydrogen Sulfide in Hypertension
Studies on hydrogen sulfide (H₂S) highlight its potential therapeutic applications, including its antihypertensive properties. This suggests avenues for researching similar compounds for medical applications, especially those related to cardiovascular health (van Goor et al., 2016).
Eigenschaften
IUPAC Name |
[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTTWDFKZULRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700260 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
CAS RN |
858187-19-6 |
Source


|
| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


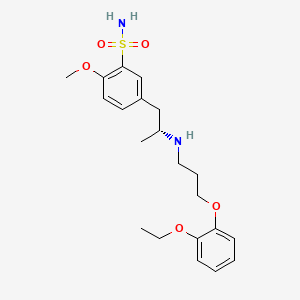
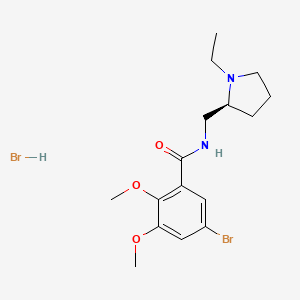
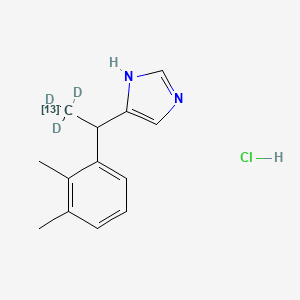
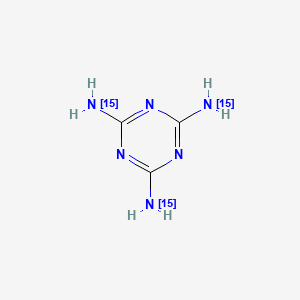
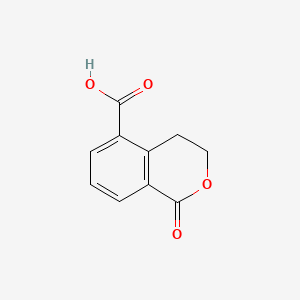
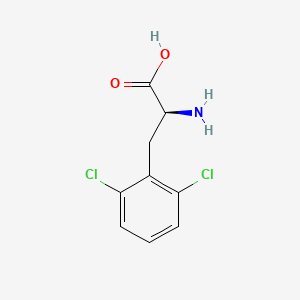
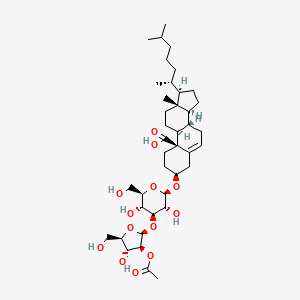
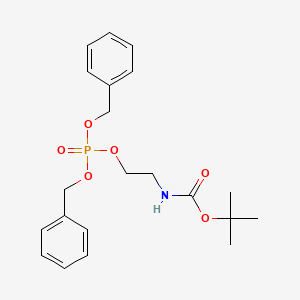
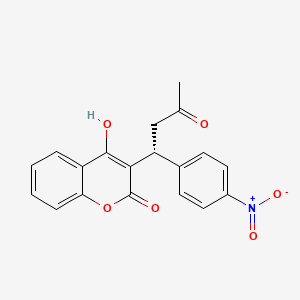
![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)
